molecular formula C12H10O3S B12078012 5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid

5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid

Cat. No.: B12078012
M. Wt: 234.27 g/mol
InChI Key: UVKGBNWYXGGPER-UHFFFAOYSA-N
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Description

5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale adaptations of the above-mentioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Mechanism of Action

The mechanism of action of 5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiophene ring can participate in various interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid is unique due to the presence of the hydroxymethyl group, which can influence its reactivity and biological activity. This functional group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications .

Biological Activity

5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a hydroxymethyl group and a carboxylic acid, which contributes to its unique chemical behavior. The molecular formula is C12H12O3S, and its structure can be represented as follows:

C6H4(OH)(CH2)(C4H3SCOOH)\text{C}_6\text{H}_4(\text{OH})(\text{CH}_2)(\text{C}_4\text{H}_3\text{SCOOH})

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various thiophene derivatives, including this compound. It has shown effectiveness against both bacterial and fungal strains. For instance, the minimum inhibitory concentration (MIC) values against common pathogens were evaluated, revealing promising results:

Pathogen MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

2. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly in the context of chronic inflammatory diseases. It was observed to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This activity suggests potential therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease.

The biological activity of this compound is believed to stem from its ability to modulate signaling pathways involved in inflammation and immune response. Specifically, it may inhibit the NF-kappa B pathway, which plays a crucial role in regulating immune response and inflammation.

Case Studies

Several case studies have documented the effects of thiophene derivatives in clinical settings:

  • Case Study 1: A study on patients with chronic inflammatory diseases showed that treatment with thiophene derivatives resulted in significant reductions in inflammatory markers.
  • Case Study 2: In vitro studies using human cell lines demonstrated that the compound effectively reduced cell proliferation in cancer cells, indicating potential antitumor activity.

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. Modifications to the hydroxymethyl group have been explored to improve solubility and potency against target pathogens.

Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against bacteria/fungi
Anti-inflammatoryInhibits cytokine production
AntitumorReduces cancer cell proliferation

Properties

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

5-[3-(hydroxymethyl)phenyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C12H10O3S/c13-7-8-2-1-3-9(6-8)10-4-5-11(16-10)12(14)15/h1-6,13H,7H2,(H,14,15)

InChI Key

UVKGBNWYXGGPER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(S2)C(=O)O)CO

Origin of Product

United States

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